molecular formula C23H23ClN2O7 B11686728 5-({3-Chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-({3-Chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11686728
M. Wt: 474.9 g/mol
InChI Key: XGZKTWHADDFKHY-UHFFFAOYSA-N
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Description

5-({3-Chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-Chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions may target the chloro group, converting it to a less reactive form.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while substitution reactions can introduce new functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific therapeutic effects.

Medicine

In medicine, research focuses on the compound’s potential as an active pharmaceutical ingredient (API) for treating various diseases. Its interactions with biological targets are studied to understand its efficacy and safety.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-({3-Chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved are studied to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene-2-thioxo-1,3-thiazolidin-4-one
  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 5-({3-Chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H23ClN2O7

Molecular Weight

474.9 g/mol

IUPAC Name

5-[[3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H23ClN2O7/c1-25-21(27)15(22(28)26(2)23(25)29)11-14-12-16(24)20(19(13-14)31-4)33-10-9-32-18-8-6-5-7-17(18)30-3/h5-8,11-13H,9-10H2,1-4H3

InChI Key

XGZKTWHADDFKHY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCOC3=CC=CC=C3OC)OC)C(=O)N(C1=O)C

Origin of Product

United States

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